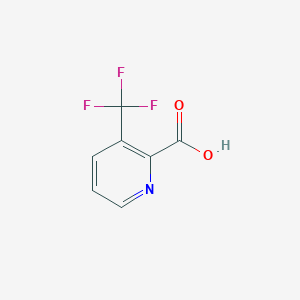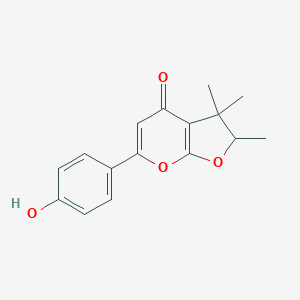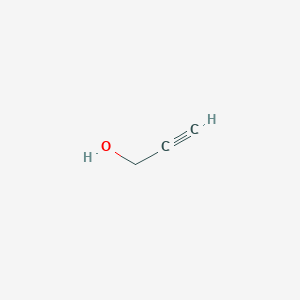
2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol
Vue d'ensemble
Description
2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C14H9Cl5O and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
o,p’-Dicofol, also known as 2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol, 2,4’-Dicofol, or 2,4’-Dicofol 10 microg/mL in Cyclohexane, is an organochlorine pesticide that has been widely used in agriculture . This article will delve into the mechanism of action of o,p’-Dicofol, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of o,p’-Dicofol is mites, making it a potent acaricide . It has been used to control mites on a variety of field crops, fruits, vegetables, ornamentals, cotton, and tea .
Mode of Action
o,p’-Dicofol interacts with the Androgen Receptor (AR), a member of the steroid hormone receptor family . The AR plays a crucial role in the physiology and pathology of diverse tissues . Dicofol can interfere with the normal functioning of the AR, although the detailed molecular mechanism is still under investigation .
Biochemical Pathways
It is known that dicofol can be dechlorinated, and the further degradation metabolite has been identified as p,p′-dichlorobenzophenone (dcbp) .
Pharmacokinetics
o,p’-Dicofol has a low aqueous solubility and is volatile . Based on its chemical properties, it is unlikely to leach to groundwater . It is moderately toxic to mammals and has a high tendency to bioaccumulate .
Result of Action
The molecular and cellular effects of o,p’-Dicofol’s action are primarily related to its interaction with the AR . It is recognized as an endocrine disruptor, and its binding process with the AR is mainly driven by lipophilic interactions and hydrogen bonding .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of o,p’-Dicofol. It is known for its environmental persistence and bioaccumulative property . Prolonged or repeated exposure to dicofol can cause skin irritation and hyperstimulation of nerve transmissions along nerve axons . It is also known to be highly toxic in fish, aquatic invertebrates, algae, and birds .
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5O/c15-10-7-5-9(6-8-10)13(20,14(17,18)19)11-3-1-2-4-12(11)16/h1-8,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXSISXJGNCOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883169 | |
| Record name | o,p'-Dicofol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10606-46-9 | |
| Record name | o,p′-Dicofol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10606-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o,p'-Dicofol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o,p'-Dicofol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary concerns surrounding o,p'-dicofol's impact on avian reproduction?
A1: Research indicates that o,p'-dicofol exposure, particularly during embryonic development, can significantly impair avian reproduction. [] This is primarily attributed to its detrimental effect on eggshell formation in female birds, leading to thinner, weaker eggshells. [] Even at low doses (0.3 µg/g egg), o,p'-dicofol exposure during incubation has been shown to reduce eggshell strength, mass, and thickness in Japanese quail. [] Additionally, o,p'-dicofol can disrupt normal oviduct development in female offspring. []
Q2: How persistent is o,p'-dicofol in the environment, and how can its presence be monitored?
A2: While o,p'-dicofol itself can degrade, it breaks down into dichlorobenzophenone (DCBP), a more stable compound. [] By analyzing the ratio of p,p'-DCBP and o,p'-DCBP in environmental samples, researchers can infer past dicofol presence and potential usage patterns. [] This method was employed to assess dicofol levels in air samples from India, revealing its presence even in regions where its use is not officially documented. []
Q3: Are there efficient methods for detecting o,p'-dicofol and other pesticides in food products?
A3: Yes, researchers have developed and validated rapid analytical techniques like QuEChERS (quick, easy, cheap, effective, rugged, and safe) combined with Gas Chromatography coupled to triple quadrupole Mass Spectrometry (GC-MS/MS) for multiresidue pesticide analysis in food products like green tea (Camellia sinensis). [] This method allows for the detection and quantification of over 140 pesticides, including o,p'-dicofol, with low limits of quantification (LOQs) and high accuracy. []
Q4: What are the implications of detecting o,p'-dicofol in nutraceutical products?
A4: The detection of o,p'-dicofol in nutraceutical products like green tea, even at low levels (28-44 μg/kg), raises concerns about potential human exposure to this insecticide. [] While the long-term health consequences of chronic low-dose exposure are not fully understood, the established negative effects on avian reproduction underscore the need for further research and careful monitoring of o,p'-dicofol residues in food and the environment. [, ]
Q5: Are there any ongoing studies investigating the behavioral effects of o,p'-dicofol exposure in birds?
A5: Yes, research on the impact of o,p'-dicofol extends beyond physiological effects to investigate potential behavioral changes in exposed birds. [] These studies aim to understand whether o,p'-dicofol exposure can affect crucial behaviors like foraging, mating, and predator avoidance, further impacting individual fitness and population dynamics. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


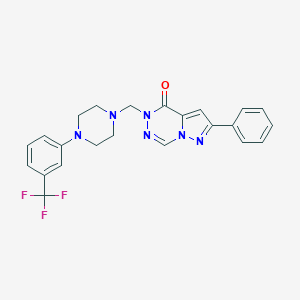

![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
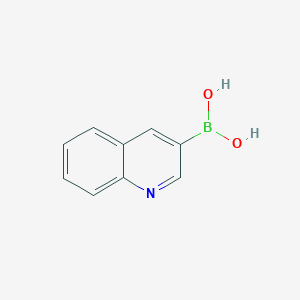
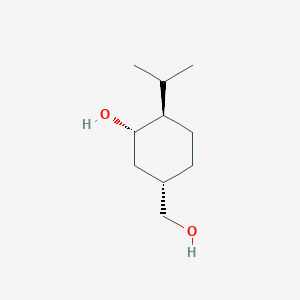
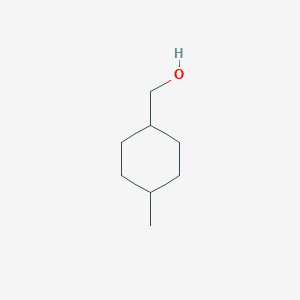

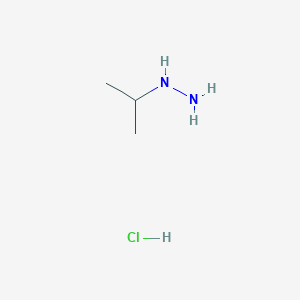
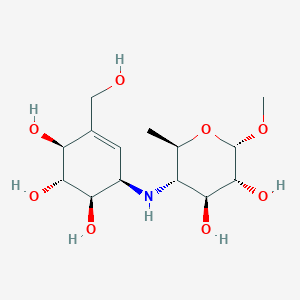

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
